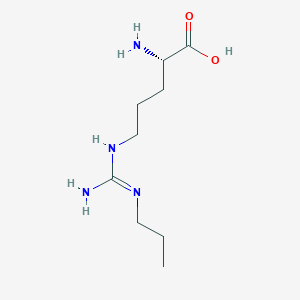

N-omega-Propyl-L-arginine

Description

Historical Context of Nitric Oxide Synthase (NOS) Inhibition Research

Nitric oxide (NO) has been established as a critical signaling molecule in the cardiovascular, nervous, and immune systems over the past three decades. nih.gov This gaseous messenger is synthesized from L-arginine and molecular oxygen by a family of enzymes known as nitric oxide synthases (NOS). ingentaconnect.commikronaehrstoffcoach.com In mammals, three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). nih.govfrontiersin.org The eNOS and nNOS isoforms are constitutively expressed and their activity is regulated by calcium levels, while iNOS expression is triggered by proinflammatory stimuli. nih.gov

The discovery that overproduction of NO by nNOS and iNOS is implicated in various pathological conditions, including neurodegenerative diseases, septic shock, and inflammation, spurred significant interest in developing inhibitors for these enzymes. ingentaconnect.commdpi.com Conversely, NO produced by eNOS is crucial for maintaining physiological vascular tone. ingentaconnect.com The initial phase of inhibitor development began after the identification of N-methyl-L-arginine (L-NMA) as the first inhibitor of NO biosynthesis. nih.govingentaconnect.com Early research focused on arginine analogues, such as L-NMA and Nω-nitro-L-arginine (L-NNA), which act as competitive inhibitors of all NOS isoforms. nih.govnih.gov However, a major hurdle in this early period was achieving isoform selectivity, as the active sites of all three human NOS isoforms are nearly identical. acs.orgresearchgate.net This lack of selectivity presented a significant challenge, as non-selective inhibition, particularly of eNOS, could lead to undesirable side effects like hypertension. researchgate.net

Evolution of Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

The quest for selective nNOS inhibitors evolved significantly with advancements in structural biology. A pivotal moment was the availability of X-ray crystal structures for the NOS isoforms in the late 1990s and early 2000s, which enabled structure-based drug design. nih.gov This allowed researchers to exploit subtle differences in the active sites to design more selective compounds. acs.org

The strategy shifted from simple arginine mimics to more complex molecules designed to interact with regions outside the conserved substrate-binding pocket. nih.gov This led to the development of various classes of inhibitors. One approach involved creating dipeptide-based inhibitors. Researchers designed Nω-nitro-L-arginine-containing dipeptides with the goal of using the second amino acid to target areas that differ between the NOS isoforms, thereby enhancing selectivity. nih.gov Another successful strategy involved the development of non-amino acid-based scaffolds, such as those based on 2-aminopyridine, which showed promise as potent and selective nNOS inhibitors. nih.govresearchgate.netacs.org These newer compounds were engineered to improve properties like bioavailability while maintaining high potency and selectivity for nNOS over eNOS and iNOS. acs.orgresearchgate.net

N-omega-Propyl-L-arginine as a Prominent nNOS Inhibitor

This compound (L-NPA) emerged from these research efforts as a potent, competitive, and highly selective inhibitor of neuronal nitric oxide synthase. medchemexpress.combiosynth.com First described in a 1997 publication in the Journal of Medicinal Chemistry, L-NPA was identified as a significant advancement in the field. medchemexpress.combiosynth.comcaymanchem.com

Its characterization revealed a strong affinity for nNOS. medchemexpress.comebiohippo.com The inhibitory constant (Ki) for its interaction with bovine nNOS was determined to be 57 nM. caymanchem.com In contrast, its affinity for other isoforms was significantly lower, demonstrating its high selectivity. caymanchem.com

| NOS Isoform | Source | Ki Value | Selectivity vs. nNOS |

|---|---|---|---|

| nNOS | Bovine | 57 nM | - |

| eNOS | Bovine | 8.5 µM | 149-fold |

| iNOS | Murine | 180 µM | 3158-fold |

This table presents the inhibitory constants (Ki) of this compound for different NOS isoforms, highlighting its selectivity for the neuronal isoform (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. medchemexpress.comcaymanchem.comtocris.comrndsystems.com

The high potency and selectivity of this compound have made it a valuable tool in biomedical research to investigate the specific roles of nNOS in various physiological and pathological processes. Overproduction of NO by nNOS is implicated in the pathology of numerous neurodegenerative disorders. nih.govacs.org L-NPA has been used in experimental models to probe the involvement of nNOS. For instance, it has been utilized in studies modeling schizophrenia, where it was found to block certain behavioral effects induced by phencyclidine in mice, suggesting a role for nNOS in these pathways. nih.gov

Furthermore, research has employed L-NPA to explore the contribution of nNOS to the development of epilepsy. Studies have shown that L-NPA can reduce the severity of seizures and suppress neurobiological changes that occur in the early stages of epileptogenesis in mouse models. nih.gov It has also been used to study ischemia/reperfusion injury in skeletal muscle. duke.edu The compound's ability to selectively inhibit nNOS allows researchers to dissect the specific contributions of this enzyme from the effects of eNOS and iNOS in complex disease models.

Scope and Objectives of Current Research Landscape

The current research landscape for nNOS inhibitors, including compounds like this compound, continues to focus on therapeutic applications for a range of disorders. A primary objective is the development of inhibitors for treating neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases, where nNOS overproduction is a contributing factor. acs.orgnih.gov

Ongoing efforts are aimed at further refining the properties of nNOS inhibitors, seeking to enhance oral bioavailability and optimize potency and selectivity for the human nNOS isoform. acs.orggrantome.com Structure-based drug design and computational approaches remain central to these efforts, facilitating the creation of new chemical scaffolds. acs.orggrantome.com Research has expanded to investigate the role of nNOS in other conditions, such as cerebral palsy and melanoma, opening new potential therapeutic avenues for selective nNOS inhibitors. grantome.com The ultimate goal is to translate the successes achieved in designing potent and selective preclinical compounds into effective treatments for a variety of human diseases. ingentaconnect.comgrantome.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMXURITGZJPKB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C(N)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332245 | |

| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137361-05-8 | |

| Record name | Nω-Propyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137361-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-5-(N'-propylcarbamimidamido)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nω-Propyl-L-arginine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7F9U4R2AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Foundations of N Omega Propyl L Arginine Action

Nitric Oxide Synthase Isoforms and their Biological Roles

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes across the cardiovascular, nervous, and immune systems. wikipedia.orgwikipedia.org This gaseous free radical is synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). These enzymes catalyze the conversion of L-arginine to L-citrulline and NO, a reaction that requires molecular oxygen and electrons from NADPH. wikipedia.orgoup.com In mammals, there are three distinct isoforms of NOS, each encoded by a different gene and exhibiting unique regulatory mechanisms and tissue distribution, which in turn dictate their specific biological functions. oup.com The three well-characterized isoforms are neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). frontiersin.org

Neuronal nitric oxide synthase (nNOS), or NOS1, is primarily found in nervous tissue, including both the central and peripheral nervous systems. wikipedia.orgnih.gov It is a constitutive enzyme, meaning it is typically always present, and its activity is dependent on calcium and calmodulin. wikipedia.orgnih.gov In the brain, nNOS is involved in synaptic plasticity, a fundamental process for learning and memory. wikipedia.orgnih.gov It also functions as a neurotransmitter. wikipedia.org Beyond the nervous system, nNOS is expressed in various other tissues, including skeletal muscle. pnas.org Its biological roles are diverse, encompassing the central regulation of blood pressure, relaxation of smooth muscle, and vasodilation through peripheral nitrergic nerves. wikipedia.orgnih.gov The enzyme is implicated in numerous physiological and pathological processes, such as neurogenesis, neurotoxicity, and sexual function. nih.govtocris.com

Endothelial nitric oxide synthase (eNOS), or NOS3, is predominantly expressed in vascular endothelial cells, the thin layer of cells lining the interior surface of blood vessels. wikipedia.orgwikipedia.org Like nNOS, eNOS is a constitutive, calcium-dependent enzyme that provides a basal release of NO. wikipedia.orgnih.gov The primary role of eNOS is to maintain cardiovascular homeostasis. frontiersin.orgnih.gov The NO produced by eNOS is a potent vasodilator, meaning it relaxes blood vessels, which is crucial for regulating vascular tone and blood pressure. wikipedia.orgwikipedia.org This vasodilation is achieved when NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.gov Beyond vasodilation, eNOS-derived NO has other vasoprotective functions, including the inhibition of platelet aggregation, prevention of leukocyte adhesion to the vessel wall, and reduction of cellular proliferation. wikipedia.orgahajournals.org

Unlike its constitutive counterparts, inducible nitric oxide synthase (iNOS), or NOS2, is not typically present in cells. Its expression is induced in response to immunological stimuli such as proinflammatory cytokines (e.g., interferon-gamma, tumor necrosis factor) and microbial products like lipopolysaccharide. wikipedia.orgwisdomlib.org Once expressed, iNOS produces significantly larger and more sustained amounts of NO compared to nNOS and eNOS. wikipedia.orgnih.gov A key distinction is that its activity is independent of intracellular calcium concentrations. wikipedia.org iNOS is a critical component of the immune system's defense mechanism. wikipedia.org The high levels of NO it generates are toxic to bacteria and other pathogens. wikipedia.org However, the overexpression or dysregulation of iNOS is implicated in the pathophysiology of various inflammatory diseases and is a major contributor to the vasodilation and hypotension seen in septic shock. wikipedia.orgnih.govnih.gov

N-omega-Propyl-L-arginine as a Potent and Selective nNOS Inhibitor

This compound is a compound recognized for its potent, selective, and reversible inhibition of the neuronal nitric oxide synthase (nNOS) isoform. medchemexpress.comabcam.comabcam.com As an analogue of L-arginine, it is designed to interact with the active site of NOS enzymes. nih.gov Its chemical structure allows it to exhibit a high degree of preference for nNOS over the other two primary isoforms, eNOS and iNOS. tocris.com This selectivity makes it a valuable tool in scientific research for investigating the specific physiological and pathological roles of nNOS, distinct from the functions of eNOS and iNOS.

This compound functions as a competitive inhibitor of nitric oxide synthase. medchemexpress.comnih.govsapphirebioscience.com This mechanism involves the inhibitor molecule competing directly with the enzyme's natural substrate, L-arginine, for binding to the active site. nih.gov Because this compound is structurally similar to L-arginine, it can fit into the same catalytic site on the nNOS enzyme. However, once bound, it does not undergo the catalytic reaction to produce nitric oxide and L-citrulline. By occupying the active site, it prevents L-arginine from binding, thereby blocking the synthesis of NO. medchemexpress.comacs.org This inhibition is reversible, meaning the inhibitor can dissociate from the enzyme, and enzyme activity can be restored if the concentration of the substrate (L-arginine) is sufficiently increased. abcam.com

The potency and selectivity of this compound are quantitatively defined by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater binding affinity and more potent inhibition.

Research has consistently demonstrated that this compound has a low nanomolar Ki value for nNOS, establishing it as a highly potent inhibitor of this specific isoform. medchemexpress.comtargetmol.comselleckchem.com Its Ki values for eNOS and iNOS are significantly higher, indicating much weaker binding and less effective inhibition. This disparity in Ki values across the isoforms underscores the compound's remarkable selectivity for nNOS.

The selectivity is often expressed as a ratio of Ki values. This compound exhibits approximately 149- to 150-fold greater selectivity for nNOS over eNOS. medchemexpress.comsapphirebioscience.comselleckchem.com The selectivity for nNOS over iNOS is even more pronounced, reported to be as high as 3,000- to 3,158-fold. tocris.comsapphirebioscience.com

| NOS Isoform | Source Organism | Ki Value | Selectivity Ratio (vs. nNOS) |

|---|---|---|---|

| nNOS (Neuronal) | Bovine | 57 nM sapphirebioscience.com | - |

| eNOS (Endothelial) | Bovine | 8.5 µM (8,500 nM) sapphirebioscience.com | ~150-fold less sensitive than nNOS sapphirebioscience.com |

| iNOS (Inducible) | Murine | 180 µM (180,000 nM) sapphirebioscience.com | ~3,158-fold less sensitive than nNOS tocris.com |

Selectivity Profile Against eNOS and iNOS

This compound is a potent inhibitor of neuronal nitric oxide synthase (nNOS) with a high degree of selectivity over the other major NOS isoforms, namely endothelial NOS (eNOS) and inducible NOS (iNOS). medchemexpress.comselleckchem.comtargetmol.com The compound's inhibitory constant (Ki) against nNOS is 57 nM. selleckchem.comtocris.com Its selectivity is markedly pronounced when compared to its effect on iNOS and eNOS. Research indicates that this compound is approximately 149-fold more selective for nNOS than for eNOS. medchemexpress.comtocris.com The selectivity for nNOS over iNOS is even more significant, with studies demonstrating a 3,158-fold greater selectivity for the neuronal isoform. tocris.com This high selectivity makes it a valuable tool in pharmacological research to differentiate the physiological and pathological roles of nNOS from those of eNOS and iNOS.

| NOS Isoform | Inhibitory Constant (Ki) | Selectivity Ratio (nNOS/Isoform) |

|---|---|---|

| nNOS (neuronal) | 57 nM | 1 |

| eNOS (endothelial) | ~8.5 µM | ~149-fold |

| iNOS (inducible) | ~180 µM | ~3,158-fold |

Molecular Interactions at the nNOS Active Site

The inhibitory action of this compound is characterized by its competitive nature with respect to the natural substrate, L-arginine. medchemexpress.comselleckchem.comtargetmol.com As an analogue of L-arginine, it directly competes for the same binding site within the catalytic domain of the nNOS enzyme. nih.gov This mode of action means that the degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. The structural similarity to L-arginine allows it to occupy the active site, thereby preventing the binding and subsequent oxidation of L-arginine to produce nitric oxide and L-citrulline.

Within the nNOS active site, the guanidinium group of the substrate L-arginine is positioned in close proximity to the heme iron, a critical component for the enzyme's catalytic activity. This compound, as a competitive inhibitor, is understood to occupy this same pocket. Some research suggests that while it is primarily a reversible competitive inhibitor, it can also function as a time-dependent inactivator of nNOS. acs.org This inactivation process involves the heme moiety and is dependent on the presence of oxygen (O2) and nicotinamide adenine dinucleotide phosphate (NADPH), indicating a mechanism that requires enzymatic turnover. acs.org This suggests a direct or indirect interaction with the heme group that, under certain redox conditions, can lead to a more persistent inhibition. acs.org

The activity of nNOS is tightly regulated by intracellular calcium concentrations ([Ca2+]i) through the binding of the calcium-sensor protein calmodulin (CaM). nih.gov The binding of the Ca2+/CaM complex to nNOS is a prerequisite for catalytic activity, as it initiates a conformational change that allows for the transfer of electrons from the reductase domain to the oxygenase domain's heme group. nih.gov Consequently, the binding and dissociation of active site inhibitors like this compound are influenced by the conformational state of the enzyme. The Ca2+/CaM-bound, active conformation of nNOS is the primary target for competitive inhibitors. Changes in the heme and substrate-binding cleft, modulated by Ca2+/CaM binding, can therefore affect the affinity and kinetics of the inhibitor's interaction with the active site. researchgate.net

Reversibility of this compound Inhibition

This compound is predominantly characterized as a selective and reversible inhibitor of nNOS. nih.govabcam.com Its competitive binding mechanism implies that its inhibitory effect can be overcome by increasing the concentration of the substrate, L-arginine, which is a hallmark of reversible inhibition.

However, further studies have revealed a more complex interaction. Under conditions that support catalysis (i.e., in the presence of NADPH and O2), this compound can also act as a time-dependent inactivator of nNOS. acs.org This suggests that while the initial binding is a rapid and reversible competitive step, a slower, secondary process can lead to a more tightly bound or inactivated state of the enzyme. nih.gov This mechanism-based inactivation is distinct from simple reversible inhibition and points to a slowly dissociating or partially irreversible interaction under specific physiological conditions. acs.org The presence of the substrate, L-arginine, can protect the enzyme from this time-dependent inactivation. acs.org

Methodological Approaches in N Omega Propyl L Arginine Research

In Vitro Studies

In vitro methodologies have been fundamental in characterizing the direct interactions of NPA with its molecular target, nNOS, and in understanding its effects at the cellular level.

Cell-Based Assays for NO Production

To assess the inhibitory effect of N-omega-Propyl-L-arginine on nitric oxide (NO) production in a cellular context, researchers have utilized various cell lines. A common approach involves the use of cells that endogenously or through genetic modification express nNOS. For instance, GH3 pituitary cells, which demonstrate Ca2+-dependent NO formation, have been employed to study NPA's effects. nih.gov In these assays, cells are typically treated with NPA across a range of concentrations, and the subsequent production of NO is quantified. nih.gov

A widely used method for detecting NO production is the Griess reagent assay, which measures nitrite, a stable breakdown product of NO, in the culture media. nih.gov The development of stable cell lines overexpressing nNOS, such as rat nNOS in HEK 293T cells, has provided a more specific and reproducible model for screening nNOS inhibitors like NPA. nih.gov These cell-based assays are crucial for determining the cellular IC50 value of the inhibitor, which represents the concentration required to inhibit NO production by 50%. nih.gov For NPA, studies in GH3 cells under physiological conditions have determined an IC50 value of 19 µM for the inhibition of Ca2+-dependent NO formation. nih.gov In contrast, much higher concentrations are needed to inhibit NO formation in cytokine-induced RAW 264.7 murine macrophages, highlighting the selectivity of NPA for nNOS over the inducible isoform (iNOS). nih.gov

Table 1: Cell-Based Assay Findings for this compound

| Cell Line | Assay Principle | Key Finding | Reference |

|---|---|---|---|

| GH3 Pituitary Cells | Measurement of Ca2+-dependent NO formation | IC50 of 19 µM for NPA | nih.gov |

| RAW 264.7 Murine Macrophages | Measurement of cytokine-induced NO formation | Millimolar concentrations of NPA required for inhibition | nih.gov |

| HEK 293T cells overexpressing nNOS | Griess reagent assay for nitrite | Provides a sensitive and versatile method for screening nNOS inhibitors | nih.gov |

Enzymatic Assays for NOS Activity

Enzymatic assays using purified or recombinant NOS isoforms are essential for determining the potency and selectivity of inhibitors like this compound. A primary method for measuring NOS activity is the L-arginine to L-citrulline conversion assay. nih.gov This technique often utilizes radiolabeled L-arginine, and the amount of radiolabeled L-citrulline produced is quantified to determine enzyme activity. caymanchem.com

These assays have been instrumental in establishing NPA as a potent and highly selective inhibitor of nNOS. Enzymatic studies have revealed that NPA is a competitive inhibitor with a Ki (inhibition constant) of 57 nM for nNOS. medchemexpress.comselleckchem.com The selectivity of NPA is a key characteristic, with studies showing it to be approximately 149-fold more selective for nNOS over endothelial NOS (eNOS) and significantly more selective over iNOS. medchemexpress.comselleckchem.comtocris.com The time- and concentration-dependent suppression of nNOS-catalyzed NO formation by NPA has been demonstrated through these assays, often in the presence of essential cofactors like Ca2+ and calmodulin (CaM). nih.gov The reversibility of this inhibition can also be assessed by observing the restoration of enzyme activity upon the addition of excess L-arginine or by dilution. nih.gov

Table 2: Enzymatic Assay Data for this compound

| NOS Isoform | Inhibition Constant (Ki) | Selectivity vs. eNOS | Selectivity vs. iNOS | Reference |

|---|---|---|---|---|

| Neuronal NOS (nNOS) | 57 nM | - | - | medchemexpress.comselleckchem.com |

| Endothelial NOS (eNOS) | - | 149-fold | - | medchemexpress.comselleckchem.comtocris.com |

| Inducible NOS (iNOS) | - | - | 3158-fold | tocris.com |

Spectrophotometric Analysis of Heme-Ligand Interactions

Spectrophotometric methods are employed to investigate the interaction of this compound with the heme prosthetic group within the active site of nNOS. Difference spectrophotometry is a key technique used in this context. nih.gov Studies have shown that the binding of NPA to nNOS induces a characteristic change in the heme spectrum, indicative of a heme-substrate interaction. nih.gov

Resonance Raman spectroscopy has also been utilized to probe the interactions between substrate analogues and the heme-bound carbon monoxide (CO) in NOS. nih.gov This technique provides detailed information about the conformation of the heme-ligand complex. While specific data for NPA using this method is not detailed in the provided context, the approach is valuable for understanding how different inhibitors affect the electronic and structural properties of the heme active site. nih.gov

Cellular Arginine Uptake Studies

To ensure that the observed inhibitory effects of this compound in cellular assays are due to direct inhibition of nNOS and not a consequence of reduced substrate availability, cellular arginine uptake studies are performed. These studies have demonstrated that the inhibition of NO formation by NPA in GH3 cells is not due to the suppression of cellular arginine uptake. nih.gov This finding confirms that NPA's mechanism of action within the cell is the direct inhibition of the nNOS enzyme.

In Vivo Studies Utilizing Animal Models

The translation of in vitro findings to a whole-organism context is achieved through in vivo studies using various animal models. These studies are critical for evaluating the physiological and potential therapeutic effects of this compound.

Rodent Models (e.g., Mice, Rats)

Rodent models, particularly mice and rats, have been extensively used in NPA research. medchemexpress.comtocris.com These studies have provided valuable insights into the compound's effects on complex physiological and pathological processes.

In male NMRI mice, NPA has been shown to block the behavioral effects induced by phencyclidine, a compound that can mimic certain symptoms of schizophrenia. medchemexpress.cominvivochem.com Specifically, NPA markedly reduced both the phencyclidine-induced disruption of prepulse inhibition and the stimulation of locomotor activity. medchemexpress.cominvivochem.com In a mouse model of epilepsy, treatment with NPA was found to reduce the severity and duration of seizures induced by kainic acid. nih.gov Furthermore, it suppressed hippocampal gliosis and activity-dependent synaptogenesis in the early stages of epileptogenesis. nih.gov

Studies in rats have also been conducted. For instance, research in insulin-resistant rats has explored the role of neuronal and endothelial nitric oxide synthases in the paraventricular nucleus in modulating sympathetic overdrive. tocris.com Additionally, the hypotensive effects of NPA have been observed in vivo. tocris.com

Table 3: Summary of In Vivo Findings in Rodent Models for this compound

| Animal Model | Condition/Stimulus | Key Finding | Reference |

|---|---|---|---|

| Male NMRI Mice | Phencyclidine-induced behaviors | Blocked disruption of prepulse inhibition and locomotor activity stimulation | medchemexpress.cominvivochem.com |

| C57BL/6J Mice | Kainic acid-induced status epilepticus | Reduced seizure severity and duration; suppressed early epileptogenic events | nih.gov |

| Rats | Insulin-resistant model | Modulation of sympathetic overdrive | tocris.com |

| General In Vivo | - | Hypotensive effects observed | tocris.com |

Experimental Paradigms for Neurological Disorders

The investigation of this compound's effects on neurological disorders has utilized several established animal models that mimic human disease states. These paradigms are essential for evaluating the compound's neurobiological impact.

In models relevant to schizophrenia, L-NPA has been shown to counteract behavioral abnormalities induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and MK-801. medchemexpress.comnih.govchemsrc.comturkpsikiyatri.com Researchers assess behavioral outcomes such as prepulse inhibition (a measure of sensorimotor gating that is deficient in schizophrenia) and locomotor activity. medchemexpress.comchemsrc.cominvivochem.com For instance, studies in mice have demonstrated that L-NPA can block both the disruption of prepulse inhibition and the hyperactivity stimulated by phencyclidine. medchemexpress.comchemsrc.com Cognitive deficits, another core feature of disorders like schizophrenia and Alzheimer's disease, are modeled by administering agents like MK-801 or scopolamine, with cognitive performance measured using tests such as the novel object recognition (NOR) and the Y-maze tests. nih.gov

The anticonvulsant properties of L-NPA have been explored in models of epilepsy. nih.gov A common paradigm involves the induction of status epilepticus (SE) in mice using the excitotoxic agent kainic acid (KA). nih.gov In these studies, L-NPA was administered prior to KA to assess its effect on seizure severity, which is behaviorally scored, and on the development of chronic epilepsy (epileptogenesis). nih.gov

Furthermore, the role of neuronal nitric oxide synthase (nNOS) in neurovascular processes and injury is studied using models of ischemia-reperfusion (I/R). nih.gov In the context of the enteric nervous system, researchers have induced I/R injury in the rat small intestine's myenteric plexus to investigate how nNOS inhibition by L-NPA affects neuromuscular function post-injury. nih.gov

Table 1: Experimental Models for Neurological Disorders in L-NPA Research

| Disorder Modelled | Inducing Agent | Animal Model | Key Parameters Investigated | Findings with L-NPA | Reference |

|---|---|---|---|---|---|

| Schizophrenia | Phencyclidine (PCP) | Mouse | Prepulse Inhibition, Locomotor Activity | Blocks PCP-induced deficits and hyperactivity | medchemexpress.comchemsrc.cominvivochem.com |

| Schizophrenia / Alzheimer's | MK-801 / Scopolamine | Mouse | Cognitive Performance (Novel Object Recognition, Y-Maze) | Shows dose-dependent effectiveness in improving cognitive impairment | nih.gov |

| Epilepsy | Kainic Acid (KA) | Mouse | Seizure Severity (Racine score), Epileptogenesis (EEG spiking) | Reduces seizure severity and epileptiform spiking | nih.gov |

| Neurological aspect of I/R injury | Ischemia-Reperfusion | Rat | Intestinal Transit, Myenteric Plexus Integrity | Modulates intestinal transit post-I/R injury | nih.gov |

Investigation of Physiological Processes

This compound is widely utilized as a selective inhibitor to probe the physiological and pathological roles of neuronal nitric oxide synthase (nNOS). sigmaaldrich.combiosynth.com Research paradigms extend beyond neurological disorders to various physiological systems.

In studies of skeletal muscle physiology, L-NPA has been used to investigate its role in ischemia/reperfusion (I/R) injury. duke.edu In a rat model, researchers observed that L-NPA infusion affected vessel diameters and blood flow in reperfused cremaster muscle, indicating a role in microcirculation. duke.edu

The compound's cardiovascular effects have also been noted, with in vivo studies demonstrating that it can be hypotensive. tocris.com This effect is critical to consider when studying its actions in other systems.

In the field of ophthalmology, L-NPA is used to explore the function of nNOS in the eye. It has been employed as an nNOS-specific inhibitor to study the regulation of postnatal eye growth and the process of recovery from experimentally induced myopia. fortunejournals.com Additionally, its effects on retinal function have been examined by measuring the production of cyclic GMP (cGMP), a downstream signaling molecule of nitric oxide, in retinal preparations. conicet.gov.ar L-NPA was shown to attenuate the stimulation of NOS activity in the retina. conicet.gov.ar

The compound is also instrumental in gastrointestinal research. Studies on intestinal neuromuscular function following I/R injury have used L-NPA to differentiate the roles of nNOS from other NOS isoforms. nih.gov These investigations help to clarify the complex role of nitric oxide in maintaining gut homeostasis under pathological conditions. nih.gov

Biochemical and Molecular Biology Techniques

To understand the molecular mechanisms underlying the effects of this compound, researchers employ a range of biochemical and molecular biology techniques.

mRNA and Protein Expression Analysis (e.g., Western Blot, Immunofluorescence)

Analyzing changes in gene and protein expression is fundamental to L-NPA research. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and RNA-sequencing (RNA-seq) are used to measure mRNA levels of nNOS and other target genes in tissues following L-NPA administration. nih.govduke.edufortunejournals.com

On the protein level, Western blotting is a common method to quantify the expression of specific proteins, such as the different NOS isoforms (nNOS, eNOS, iNOS) and signaling proteins like OTX1 and OTX2. nih.gov

Immunohistochemistry and immunofluorescence are powerful techniques used to visualize the location and expression of proteins within tissue sections. nih.govnih.gov For example, in epilepsy models, immunohistochemistry has been used to detect the expression of the immediate early gene c-Fos, an indicator of neuronal activity, in the dentate gyrus. nih.gov This technique is also used to assess changes in synaptic proteins like synaptophysin and to monitor gliosis (the reaction of glial cells to injury) by staining for markers such as glial fibrillary acidic protein (GFAP). nih.gov In studies of the enteric nervous system, immunofluorescence has been used to count the number of iNOS- and OTX-immunopositive myenteric neurons. nih.gov

Autoradiographic Studies

Autoradiography is a technique used to visualize the distribution of radiolabeled substances in tissues. In the context of NOS inhibitor research, it has been used to map the location of NOS enzymes and the binding sites of various ligands. mdpi.com For example, studies on other NOS inhibitors have used receptor autoradiography to determine how chronic NOS inhibition affects the density and distribution of neurotransmitter receptors, such as dopamine (B1211576) D1 and D2 receptors in brain regions like the nucleus accumbens and caudate-putamen. nih.govresearchgate.net This approach provides valuable insights into the long-term neuroadaptations that may occur in response to altered nitric oxide signaling. nih.govresearchgate.net Competitive PCR autoradiograms have also been utilized to visualize nNOS expression. conicet.gov.ar

Computational and Structural Biology Approaches

While direct experimental data on the computational and structural biology of this compound is specific, its mechanism of action is understood through these approaches applied to the nNOS enzyme. The development of selective nNOS inhibitors like L-NPA relies heavily on structure-based drug design. nih.gov

X-ray crystallography has been used to determine the three-dimensional structure of the nNOS active site when bound to various inhibitors. nih.gov These structural studies reveal key interactions between the inhibitor and amino acid residues in the enzyme's binding pocket. This information is critical for designing new molecules with improved potency and selectivity. nih.gov For example, the analysis of co-crystal structures helps explain why certain chemical modifications enhance binding to nNOS over other isoforms like eNOS or iNOS. nih.gov

Computational chemistry provides further insight. Molecular modeling and the calculation of physicochemical properties, such as the topological polar surface area (TPSA) and partition coefficient (LogP), help predict a compound's behavior, including its ability to cross cell membranes. chemscene.com The mechanism of L-NPA's interaction with nNOS involves a time- and concentration-dependent suppression of enzyme activity, which is consistent with a conformational change in the enzyme upon binding, a process that can be modeled computationally. nih.gov Public databases like PubChem and DrugBank serve as repositories for this structural and computed data, facilitating further research. nih.govdrugbank.com

Pharmacological and Biological Activities of N Omega Propyl L Arginine

Effects on Nitric Oxide Production and Signaling

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes. N-omega-Propyl-L-arginine has been shown to modulate this system, primarily through its interaction with the enzymes responsible for NO synthesis.

Direct Inhibition of nNOS-Catalyzed NO Formation

This compound is a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide in neurons. medchemexpress.comchemsrc.comebiohippo.com It acts as a competitive inhibitor, meaning it binds to the same site on the enzyme as the natural substrate, L-arginine, thereby preventing the formation of NO. medchemexpress.comchemsrc.com The inhibitory constant (Ki) for this compound against nNOS is 57 nM, indicating a strong binding affinity. medchemexpress.comchemsrc.comebiohippo.cominvivochem.comtocris.com

This selectivity for nNOS is a key feature of the compound. It is significantly less effective at inhibiting the other major isoforms of nitric oxide synthase: endothelial NOS (eNOS) and inducible NOS (iNOS). tocris.comcaymanchem.com Specifically, it exhibits a 149-fold selectivity for nNOS over eNOS and a 3,000-fold selectivity for nNOS over iNOS. medchemexpress.comchemsrc.comtocris.comcaymanchem.com This high degree of selectivity makes this compound a valuable tool for researchers studying the specific roles of nNOS in various physiological and pathological processes.

The inhibition of nNOS by this compound is a time- and concentration-dependent process that occurs in the presence of calcium (Ca2+) and calmodulin (CaM). nih.gov Interestingly, this inhibition does not require the enzyme to be actively producing NO (catalytic turnover), as it occurs even in the absence of NADPH, a necessary cofactor for NO synthesis. nih.gov The binding of this compound to nNOS is reversible; the enzyme's activity can be slowly restored by adding an excess of the natural substrate, L-arginine, or by dilution. nih.gov

Table 1: Inhibitory Activity of this compound against NOS Isoforms

| NOS Isoform | Ki Value | Selectivity vs. nNOS |

|---|---|---|

| Neuronal NOS (nNOS) | 57 nM | - |

| Endothelial NOS (eNOS) | 8.5 µM | 149-fold |

| Inducible NOS (iNOS) | 180 µM | 3,000-fold |

Modulation of cGMP/PKG Pathway

The primary downstream signaling pathway activated by nitric oxide is the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. NO stimulates the enzyme soluble guanylyl cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP. frontiersin.orgmdpi.com This increase in cGMP then activates protein kinase G (PKG), leading to a variety of cellular responses. frontiersin.orgmdpi.com

By inhibiting nNOS and thus reducing NO production, this compound can indirectly modulate the cGMP/PKG pathway. nih.gov Research has shown that in certain cellular contexts, the effects of this compound can be counteracted by interventions that target this pathway. For instance, in a study on neuroblastoma cells, the cellular damage induced by a toxin was prevented by this compound, and this protective effect was also achieved by a selective inhibitor of cGMP/PKG, KT 5823. nih.gov This suggests that the detrimental effects in that model were mediated by an overactivation of the NO/cGMP/PKG pathway, which was effectively blocked by inhibiting NO production with this compound. nih.gov

Neurological and Behavioral Effects

The ability of this compound to selectively inhibit nNOS has made it a valuable tool for investigating the role of neuronal nitric oxide in various neurological processes and behaviors.

Impact on Phencyclidine-Induced Behavioral Alterations

Phencyclidine (PCP) is a drug that is often used in animal models to mimic some of the symptoms of schizophrenia. nih.gov this compound has been shown to counteract some of the behavioral changes induced by PCP. medchemexpress.comchemsrc.comnih.govturkpsikiyatri.com

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus. Deficits in PPI are observed in certain neuropsychiatric disorders, including schizophrenia, and can be induced in animals by drugs like PCP. This compound has been found to block the disruption of PPI caused by PCP in mice. medchemexpress.comchemsrc.cominvivochem.comnih.gov This finding suggests that the nNOS-mediated production of nitric oxide plays a role in the PPI deficits induced by PCP. nih.gov

PCP is also known to cause an increase in locomotor activity in animal models. medchemexpress.comnih.govturkpsikiyatri.com Studies have demonstrated that this compound can significantly reduce this PCP-induced hyperlocomotion. medchemexpress.comchemsrc.cominvivochem.comnih.gov This effect further supports the involvement of the neuronal nitric oxide pathway in the behavioral effects of PCP. nih.govturkpsikiyatri.com

Table 2: Effects of this compound on Phencyclidine-Induced Behaviors in Mice

| Behavioral Measure | Effect of Phencyclidine (PCP) | Effect of this compound on PCP-Induced Behavior |

|---|---|---|

| Prepulse Inhibition | Disruption | Blocks disruption medchemexpress.comchemsrc.cominvivochem.comnih.gov |

| Locomotor Activity | Stimulation | Significantly reduces stimulation medchemexpress.comchemsrc.cominvivochem.comnih.gov |

Cognitive Deficits

This compound has demonstrated the ability to counteract cognitive deficits in animal models. In studies using pharmacological models of schizophrenia and Alzheimer's disease, NPA showed dose-dependent effectiveness in improving performance in the novel object recognition (NOR) test. nih.gov It was also found to be effective at higher doses in the Y-maze test, a measure of spatial working memory. nih.gov

Further research in a mouse model of scopolamine-induced amnesia, which mimics aspects of Alzheimer's disease, showed that NPA could prevent learning deficits during the acquisition phase and reverse reference memory deficits in the retention phase of the Morris water maze task. nih.gov In models where cognitive deficits and hyperlocomotion were induced by phencyclidine (PCP), N-omega-propyl-arginine was reported to correct these cognitive impairments. turkpsikiyatri.com However, one study noted that neonatal administration of NPA to rats resulted in deficits in short-term recognition memory when the animals reached adulthood, suggesting that the timing of nNOS inhibition can have different outcomes on cognitive function. researchgate.net

Table 1: Effects of this compound on Cognitive Deficits in Animal Models

| Model | Test | Observed Effect of this compound | Reference |

|---|---|---|---|

| Scopolamine-induced amnesia | Morris Water Maze | Prevented learning deficits and reversed memory deficits. | nih.gov |

| MK-801/Scopolamine models | Novel Object Recognition (NOR) | Dose-dependent improvement in recognition memory. | nih.gov |

| MK-801/Scopolamine models | Y-Maze | Active at higher doses in improving spatial memory. | nih.gov |

| Phencyclidine (PCP)-induced deficits | Not specified | Corrected cognitive deficits. | turkpsikiyatri.com |

Anticonvulsant Actions in Epilepsy Models

The role of this compound has been investigated in models of epilepsy, where it has shown significant anticonvulsant properties. nih.gov In a mouse model where status epilepticus was induced by kainic acid (KA), treatment with this compound (referred to as L-NPA in the study) reduced the severity and duration of convulsive motor seizures. nih.gov

Modulation of Dopamine (B1211576) Transmission and Schizophrenia-like Behaviors

This compound has been shown to modulate dopamine-related behaviors, particularly those relevant to models of schizophrenia. medchemexpress.comchemsrc.com In mice, the compound effectively blocks behaviors induced by phencyclidine (PCP), an NMDA receptor antagonist used to model schizophrenia symptoms. medchemexpress.comchemsrc.cominvivochem.com Specifically, it markedly reduced the PCP-induced disruption of prepulse inhibition (PPI), a measure of sensorimotor gating that is often deficient in individuals with schizophrenia. medchemexpress.comchemsrc.com It also significantly reduced the hyperlocomotor activity stimulated by PCP. medchemexpress.comchemsrc.cominvivochem.com

The link between nitric oxide and dopamine systems is further supported by studies involving less selective NOS inhibitors. researchgate.netnih.gov Neonatal administration of the non-selective NOS inhibitor N-omega-nitro-L-arginine (L-NNA) was found to cause long-term alterations in the dopamine system, including changes in the expression of D1 and D2 receptors in the nucleus accumbens and caudate-putamen. researchgate.netnih.gov Animals treated neonatally with NPA showed increased locomotor activity in response to amphetamine in adulthood, further indicating a lasting impact of early-life nNOS inhibition on dopamine transmission. researchgate.net

Neuronal Damage and Cell Viability

Research suggests that this compound may have a neuroprotective role by mitigating neuronal damage. nih.govresearchgate.net The activation of nNOS in oligodendrocytes, the cells responsible for producing myelin in the central nervous system, can lead to cellular injury and demyelination. researchgate.net Studies have shown that the administration of lipopolysaccharide (LPS) can induce nNOS in these cells, resulting in demyelination. researchgate.net This implies that inhibiting nNOS with a selective agent like NPA could protect against such damage.

Further evidence for a neuroprotective effect comes from epilepsy models. Following kainic acid-induced status epilepticus, treatment with this compound suppressed reactive gliosis in the hippocampus. nih.gov Gliosis is the brain's response to injury, and its reduction suggests a decrease in underlying neuronal damage. The general principle that excessive NO production can lead to neuronal damage further supports the therapeutic potential of nNOS inhibition. unito.it

Cardiovascular and Vascular Effects

Hypotensive Effects

This compound has been observed to produce hypotensive effects in vivo. rndsystems.comtocris.com This action is consistent with its mechanism as an inhibitor of nitric oxide synthase. Nitric oxide is a potent vasodilator, and its precursor, L-arginine, can cause a decrease in blood pressure by increasing NO production. nih.govresearchgate.netmdpi.com By blocking the synthesis of NO from nNOS, this compound can modulate vascular tone. In studies of acute hypertension, while the compound did not alter basal blood pressure, it played a significant role in preventing the excessive vasodilation that occurs when autoregulation fails at very high pressures. nih.gov

Modulation of Blood Flow and Vessel Diameter

This compound directly influences vascular dynamics by altering blood flow and the diameter of blood vessels. nih.govnih.govarvojournals.org In studies on cerebral blood vessels, local application of the nNOS inhibitor propyl-L-arginine attenuated the pial artery dilation that occurs during acute hypertension. nih.gov This effect was selective; it blocked vasodilation induced by the nNOS-dependent agonist NMDA but did not affect vasodilation caused by acetylcholine, which is mediated by eNOS. nih.gov

In the retinal circulation, intravitreal injections of this compound led to a dose-dependent reduction in baseline retinal blood flow. nih.govarvojournals.org It also significantly blunted the increase in blood flow and vessel diameter (a phenomenon known as hyperemia) that is typically induced by flicker stimulation. nih.govarvojournals.org

Table 2: Effects of this compound on Vascular Parameters

| Vascular Bed | Condition | Effect on Vessel Diameter / Blood Flow | Reference |

|---|---|---|---|

| Cerebral (Pial) Arteries | Acute Hypertension | Attenuated the increase in arterial diameter. | nih.gov |

| Cerebral (Pial) Arteries | NMDA Application | Blocked NMDA-induced vasodilation. | nih.gov |

| Retinal Arterioles | Baseline (Resting) | Caused a dose-dependent decrease in retinal blood flow. | nih.govarvojournals.org |

Role in Ischemia/Reperfusion Injury

This compound (NPA) has been investigated for its role in ischemia/reperfusion (I/R) injury, particularly in the context of skeletal muscle. nih.govduke.edu Studies have explored its effects as a selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.govduke.edu Nitric oxide (NO) and nitric oxide synthase (NOS) are known to be involved in the development of skeletal muscle I/R injury. ors.org While nNOS is the most prevalent NOS isoform in skeletal muscle, its specific role in I/R injury has been a subject of investigation. ors.org

In an in vivo study on rat skeletal muscle, NPA infusion was observed to have a beneficial role in I/R injury. nih.govduke.edu The administration of NPA led to a significant increase in vessel diameters and blood flow in the reperfused cremaster muscle. nih.govduke.edu This suggests a positive modulation of microcirculation following an ischemic event. nih.gov Although beneficial effects were observed, the in vivo data did not conclusively support NPA's mechanism as being solely a selective nNOS inhibitor, indicating that further research is needed to fully identify its mechanism of action in this context. nih.govduke.edu

Other Systemic Effects and Pathways

This compound has demonstrated a protective effect on skeletal muscle contractile function during early reperfusion following ischemia. ors.org In a study involving rats subjected to 3 hours of ischemia and 3 hours of reperfusion of the extensor digitorum longus (EDL) muscle, intravenous infusion of NPA improved contractile function. ors.org Rats treated with NPA showed greater tetanic contractile force compared to the control group that received a phosphate-buffered saline (PBS) solution. ors.org This improvement was observed across all tested stimulation frequencies. ors.org

Specifically, rats treated with NPA produced maximal twitch contractile forces that were slightly higher than those in the control group, although this particular finding was not statistically significant. ors.org However, the enhancement in tetanic contractile force was significant, suggesting that the inhibition of nNOS by NPA is protective to skeletal muscle function after I/R injury. ors.org The study noted that there was no additional benefit from increasing the dosage from 10 nmol/kg/min to 100 nmol/kg/min, and that NPA treatment did not increase normal skeletal muscle function, implying its beneficial effect is specific to attenuating reperfusion-related damage. ors.org

| Treatment Group | Effect on Tetanic Contractile Force | Significance vs. Control (PBS) |

|---|---|---|

| NPA-Treated | Greater contractile force at all tested stimulation frequencies | p < 0.05 |

| Control (PBS) | Lower contractile force compared to NPA group | N/A |

The influence of this compound on the renal system has been a key area of research, focusing on its effects on renal blood flow and the concentration of interstitial nitric oxide (NO). nih.gov As a selective inhibitor of nitric oxide synthase 1 (NOS1), NPA has been used to probe the role of NO produced by this specific isoform in the renal vasculature. nih.gov

In a study on Sprague-Dawley rats, the systemic administration of NPA was found to significantly decrease the renal interstitial level of NO in both the renal cortex and medulla. nih.gov However, despite this marked reduction in NO, the treatment did not significantly alter blood flow in either the renal cortex or medulla. nih.gov This finding suggests that while a considerable portion of NO in the renal interstitial space is produced by NOS1, this specific source of NO does not appear to regulate basal blood flow in these renal regions. nih.gov Administration of NPA was also associated with a decrease in arterial blood pressure. nih.gov Subsequent administration of a non-specific NOS inhibitor, L-NAME, to rats pretreated with NPA caused a significant increase in mean arterial pressure and a significant decrease in cortical and medullary blood flow, further reducing NO levels. nih.gov

| Parameter | Region | Observed Effect |

|---|---|---|

| Interstitial Nitric Oxide (NO) | Renal Cortex | 36-42% Decrease |

| Renal Medulla | 32-40% Decrease | |

| Blood Flow | Renal Cortex | Not Significantly Altered |

| Renal Medulla | Not Significantly Altered | |

| Arterial Blood Pressure | Significantly Decreased (-11 +/- 1 mmHg) |

Therapeutic Potential and Translational Research Avenues

N-omega-Propyl-L-arginine as a Research Tool

As a substrate-competitive and reversible inhibitor, L-NPA is widely utilized to investigate the roles of nNOS in both normal physiological functions and in disease states. sigmaaldrich.com Its high selectivity for nNOS over other isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), is a key advantage. tocris.comrndsystems.comcaymanchem.com Reports indicate that it is 149-fold more selective for nNOS than for eNOS and 3158-fold more selective for nNOS than for iNOS. medchemexpress.comtocris.comrndsystems.com

L-NPA is instrumental in elucidating the physiological roles of nitric oxide (NO) produced by nNOS. sigmaaldrich.com For instance, it has been used to study the contribution of nNOS to cutaneous vasodilation in response to local heating. nih.gov Research in animal models has also employed L-NPA to investigate the influence of nNOS on renal blood flow and interstitial nitric oxide levels. hellobio.com These studies help to differentiate the specific functions of nNOS from other NOS isoforms in regulating vascular tone and blood flow.

The compound is frequently used to explore the involvement of nNOS in various pathological conditions. sigmaaldrich.com For example, in models of epilepsy, L-NPA has been shown to reduce the severity of seizures and suppress associated neurobiological changes, suggesting that nNOS contributes to seizure generation and the early stages of epileptogenesis. nih.gov Furthermore, in animal models of schizophrenia, L-NPA has been used to investigate the role of nNOS in the behavioral effects of psychotomimetic drugs like phencyclidine (PCP). nih.govmaynoothuniversity.ie

Given its potent and selective inhibitory action on nNOS, L-NPA serves as a critical tool in drug discovery and development. medchemexpress.com It is often used as a reference compound in the screening and evaluation of new, potentially therapeutic nNOS inhibitors. medchemexpress.com The effectiveness of L-NPA in preclinical models of neurological disorders underscores the potential of nNOS as a therapeutic target.

Potential for Neurological Disorders

The ability of L-NPA to modulate nNOS activity has led to investigations into its therapeutic potential for several neurological disorders where nNOS is implicated.

Research has explored the link between nitric oxide signaling and schizophrenia. nih.gov Animal models using drugs like phencyclidine (PCP) to mimic schizophrenic symptoms have been pivotal. nih.gov Studies have shown that L-NPA can block the behavioral effects induced by PCP, such as the disruption of prepulse inhibition and increased locomotor activity. medchemexpress.comnih.gov These findings suggest that nNOS is involved in the psychotomimetic effects of PCP and that inhibiting this enzyme could be a viable therapeutic strategy for schizophrenia. nih.gov In fact, some research indicates that L-NPA can improve cognitive deficits associated with PCP administration. turkpsikiyatri.com

The role of nitric oxide in epilepsy is complex, with evidence suggesting both proconvulsant and anticonvulsant effects depending on the context. scielo.br However, studies using the highly selective nNOS inhibitor L-NPA have provided more specific insights. In a mouse model of epilepsy, L-NPA was found to have anticonvulsant effects, reducing the severity and duration of seizures. nih.gov Furthermore, it was shown to decrease epileptiform spiking and suppress hippocampal gliosis and synaptogenesis in the early phase of epileptogenesis. nih.gov These findings point to nNOS as a potential target for disease modification in epilepsy, particularly in its early stages. nih.gov

Neuroprotection and Neuronal Damage

This compound (NPA) is recognized as a potent and highly selective inhibitor of neuronal nitric oxide synthase (nNOS). medchemexpress.comtocris.cominvivochem.comsigmaaldrich.comrndsystems.commedchemexpress.com The inhibition of nNOS is a key mechanism in its neuroprotective effects. In the central nervous system, nNOS activity has been shown to contribute to the development of injury, and its selective inhibition by NPA is considered protective. ors.org Research has indicated that NPA can have neuroprotective effects in experimental models of spinal cord damage. dcchemicals.com

Nitric oxide (NO) itself has a dual role in the brain, acting as both a neuroprotective and a neurodegenerative agent. researchgate.net The outcome depends on the concentration and the cellular environment. researchgate.net By selectively inhibiting nNOS, NPA helps to mitigate the pathological overproduction of NO that can lead to neuronal damage, without completely abolishing its physiological functions. This selective action is crucial, as NO is also an important messenger molecule in various physiological processes in the brain, including synaptic plasticity, learning, and memory. researchgate.net

Potential for Cardiovascular Disorders (Implied from biological activity)

The biological activity of this compound suggests its potential application in treating cardiovascular disorders. This is primarily linked to its role as a selective nNOS inhibitor and its effects on nitric oxide signaling, which is a critical component in the regulation of cardiovascular function. abcam.com

Ischemia/Reperfusion Injury

Research has explored the effects of this compound in the context of ischemia/reperfusion (I/R) injury, a condition where tissue damage occurs after blood supply returns to the tissue following a period of ischemia or lack of oxygen.

An in vivo study on rat skeletal muscle subjected to I/R injury demonstrated that infusion of NPA significantly increased vessel diameters and blood flow in the reperfused cremaster muscle. duke.edunih.gov It also led to a slight improvement in the contractile function of the reperfused extensor digitorum longus (EDL) muscle. duke.edunih.gov Furthermore, selective inhibition of nNOS with NPA has been shown to improve the contractile function of innervated skeletal muscle after three hours of ischemia and three hours of reperfusion. ors.org This suggests that NO synthesized by nNOS may be detrimental to the contractile function of reperfused skeletal muscle. ors.org These findings indicate a beneficial role for NPA in mitigating the effects of I/R injury. duke.edunih.gov

Table 1: Effects of this compound on Ischemia/Reperfusion Injury in Rat Skeletal Muscle

| Parameter | Observation | Reference |

|---|---|---|

| Vessel Diameter | Significantly increased in reperfused cremaster muscle. | duke.edunih.gov |

| Blood Flow | Significantly increased in reperfused cremaster muscle. | duke.edunih.gov |

| Contractile Function | Slightly increased in reperfused extensor digitorum longus (EDL) muscle. | duke.edunih.gov |

| Contractile Force | Greater tetanic contractile force in NPA-treated rats compared to controls at all tested stimulation frequencies. | ors.org |

Hypertension (Implied from hypotensive effects)

This compound has been observed to have hypotensive effects in vivo. tocris.comrndsystems.com This blood pressure-lowering effect is a key indicator of its potential utility in managing hypertension. The mechanism is likely related to the modulation of nitric oxide signaling pathways, which play a crucial role in regulating vascular tone and blood pressure. abcam.com While direct studies on NPA for chronic hypertension treatment are not detailed in the provided context, its parent compound, L-arginine, is known to be converted in the body to nitric oxide, which widens blood vessels and can help lower blood pressure. mayoclinic.orgwebmd.com Research has shown that oral L-arginine can lower blood pressure in individuals with mild hypertension. mayoclinic.orgmayoclinic.org The hypotensive action of NPA, therefore, implies a therapeutic avenue for further investigation in the context of hypertensive disorders.

Unraveling the Full In Vivo Mechanism of Action

While this compound is established as a highly selective nNOS inhibitor in vitro, its complete mechanism of action in a living organism (in vivo) is still under investigation. medchemexpress.comtocris.cominvivochem.comsigmaaldrich.comrndsystems.commedchemexpress.com

A study on I/R injury in rat skeletal muscle found that while NPA showed beneficial effects, the in vivo data did not conclusively support its role as a selective nNOS inhibitor in that specific context. duke.edunih.gov The study observed that NPA treatment slightly increased the I/R-mediated downregulation of both nNOS and endothelial nitric oxide synthase (eNOS) mRNA and protein levels, suggesting a more complex interaction than simple selective inhibition. duke.edunih.gov The researchers concluded that the in vivo mechanism of NPA requires further identification. duke.edunih.gov This highlights the need for more comprehensive studies to understand how NPA functions within a complex biological system, which could involve interactions with other enzymes or signaling pathways beyond nNOS. abcam.com

Future Directions in Clinical Translation and Drug Development (Implied from therapeutic potential)

The therapeutic potential of this compound, particularly in neuroprotection and cardiovascular disorders, opens up several avenues for future clinical translation and drug development. Its high selectivity for nNOS makes it an attractive candidate for conditions where nNOS-mediated nitric oxide production is implicated in the pathology.

Future research will likely focus on:

Elucidating the complete in vivo mechanism of action: A clearer understanding of how NPA functions in living systems is crucial for predicting its efficacy and potential side effects. duke.edunih.gov

Preclinical studies in various disease models: Testing the efficacy of NPA in a wider range of animal models for neurological and cardiovascular diseases will be essential to build a strong case for clinical trials.

Pharmacokinetic and pharmacodynamic profiling: Detailed studies on how the compound is absorbed, distributed, metabolized, and excreted are necessary for designing appropriate clinical trial protocols.

Development of analogs: The structure of NPA could be modified to create new compounds with improved properties, such as enhanced selectivity, better bioavailability, or a longer half-life.

The journey from a promising preclinical compound to a clinically approved drug is long and requires rigorous investigation. However, the unique properties of this compound make it a compound of significant interest for future therapeutic development.

Comparative Analysis with Other Nos Inhibitors

Selectivity Comparisons

A critical feature of any NOS inhibitor is its selectivity for the three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). ed.ac.uk N-omega-Propyl-L-arginine distinguishes itself by being a highly selective inhibitor of nNOS. hellobio.commedchemexpress.comrndsystems.comtocris.com

Research demonstrates that L-NPA has a strong affinity for nNOS, with a reported inhibition constant (Ki) of approximately 50-57 nM. hellobio.commedchemexpress.comrndsystems.comtocris.com Its selectivity for nNOS over the other isoforms is significant. It is reported to be about 149-fold more selective for nNOS than for eNOS and shows even greater selectivity over iNOS, with some sources indicating a 3000- to 3158-fold preference for nNOS over iNOS. medchemexpress.comrndsystems.comtocris.comcaymanchem.com

In contrast, a widely used, first-generation NOS inhibitor, N(G)-nitro-L-arginine methyl ester (L-NAME), is considered a non-selective inhibitor of NOS. ed.ac.uksemanticscholar.org L-NAME is a prodrug that requires hydrolysis by cellular esterases to become the active inhibitor, N(G)-nitro-L-arginine (L-NNA). caymanchem.com L-NNA shows some preference for the constitutive isoforms (nNOS and eNOS) over iNOS, but with much less distinction than L-NPA. caymanchem.comnih.gov For instance, the Ki values for L-NNA are reported as 15 nM for nNOS, 39 nM for eNOS, and a significantly higher 4.4 µM for iNOS. caymanchem.com This makes L-NPA a more precise tool for studies where the specific inhibition of nNOS is desired. nih.gov

Table 1: Inhibitor Selectivity for NOS Isoforms This table is interactive. You can sort and filter the data.

| Compound | Target Isoform | Ki Value | Selectivity Ratio (nNOS vs. eNOS) | Selectivity Ratio (nNOS vs. iNOS) |

|---|---|---|---|---|

| This compound (L-NPA) | nNOS | 57 nM medchemexpress.comrndsystems.comtocris.comcaymanchem.comsigmaaldrich.com | ~149-fold medchemexpress.comrndsystems.comtocris.comcaymanchem.com | ~3000-fold rndsystems.comtocris.comcaymanchem.com |

| This compound (L-NPA) | eNOS | 8.5 µM caymanchem.comsigmaaldrich.com | - | - |

| This compound (L-NPA) | iNOS | 180 µM caymanchem.comsigmaaldrich.com | - | - |

| N(G)-nitro-L-arginine (L-NNA) (active form of L-NAME) | nNOS | 15 nM caymanchem.com | ~2.6-fold | ~293-fold |

| N(G)-nitro-L-arginine (L-NNA) (active form of L-NAME) | eNOS | 39 nM caymanchem.com | - | - |

Reversibility and Time-Dependent Inhibition

The nature of an inhibitor's binding—whether it is reversible or irreversible—is a key determinant of its utility. This compound is characterized as a reversible and competitive inhibitor of nNOS. sigmaaldrich.comabcam.comabcam.comsigmaaldrich.com This means it competes with the natural substrate, L-arginine, for the enzyme's active site and can dissociate from the enzyme, allowing the enzyme to regain activity. sigmaaldrich.comsigmaaldrich.com

In comparison, L-NAME is described as a slowly reversible inhibitor. sigmaaldrich.com Its inhibitory effect on acetylcholine-induced relaxation in rat aortic rings is noted to be prolonged. sigmaaldrich.com The slow reversibility, combined with its non-selective nature, can lead to broad and long-lasting physiological effects, which may not be suitable for all experimental contexts. The reversible nature of L-NPA allows for more controlled and specific inhibition of nNOS activity. abcam.comabcam.com

Structure-Activity Relationships of Arginine Analogs

The development of selective NOS inhibitors like L-NPA is rooted in the structure-activity relationships of L-arginine analogs. nih.govniscpr.res.in Nitric oxide is synthesized from L-arginine, a molecule containing a guanidino group. nih.gov Many early NOS inhibitors were created by substituting one of the guanidino nitrogens of L-arginine, as seen in compounds like N(G)-monomethyl-L-arginine (L-NMMA) and L-NAME. nih.govniscpr.res.in

The inhibitory potency and selectivity of these arginine-based inhibitors are determined by their affinity for the different NOS isoenzymes. nih.gov The structure of L-NPA, specifically the N-omega-propyl substitution on the terminal guanidino nitrogen, is crucial for its high affinity and selectivity toward nNOS. This modification allows it to fit effectively into the substrate-binding site of nNOS while having a lower affinity for the active sites of eNOS and iNOS. caymanchem.com The search for more selective inhibitors has led to the exploration of various analogs, including those that are not direct substitutions on the guanidino nitrogen, to better understand the chemical nature of NOS and the physiological function of NO. nih.govnih.gov The success of L-NPA highlights how specific alkyl substitutions on the L-arginine scaffold can confer significant isoform selectivity.

Limitations and Future Research Directions

Challenges in Demonstrating In Vivo Selectivity

A primary limitation in the study of N-omega-Propyl-L-arginine (L-NPA) is the difficulty in confirming its selective inhibition of neuronal nitric oxide synthase (nNOS) within a living organism (in vivo). While laboratory studies (in vitro) show that L-NPA is a potent and highly selective inhibitor of nNOS, with significantly less activity towards endothelial (eNOS) and inducible (iNOS) isoforms, this selectivity can be challenging to verify in complex physiological systems. medchemexpress.comtocris.comrndsystems.com For instance, one study investigating the role of L-NPA in ischemia/reperfusion injury in rat skeletal muscle found that while the compound showed beneficial effects, the in vivo data did not conclusively support its role as a selective nNOS inhibitor. nih.gov This is because the observed effects, such as increased vessel diameters and blood flow, could also be influenced by actions on eNOS, especially at higher concentrations. nih.gov

The challenge is further compounded by the fact that L-NPA's effects in vivo can be hypotensive, an effect typically associated with the inhibition of eNOS which plays a key role in regulating blood pressure. tocris.comrndsystems.com This overlap in physiological outcomes makes it difficult to attribute an observed effect solely to nNOS inhibition. Furthermore, the metabolic fate of L-NPA in vivo is not fully understood, and it is possible that its metabolites could have different selectivity profiles or off-target effects.

Need for Further Mechanistic Elucidation in Complex Systems

While the basic mechanism of L-NPA as a competitive inhibitor of the nNOS enzyme is established, a more detailed understanding of its downstream effects in complex biological systems is needed. medchemexpress.com The inhibition of nNOS can trigger a wide array of subsequent events, and the ultimate physiological or pathological outcome is not always predictable. One study on skeletal muscle ischemia/reperfusion noted that their data did not provide significant insight into the in vivo mechanism of action of L-NPA, highlighting the need for further investigation. nih.gov

The complexity arises from the multifaceted role of nitric oxide (NO), the product of nNOS, as a signaling molecule in various cellular processes. For example, in the context of diastolic dysfunction, research has shown that nNOS can induce the S-nitrosylation of histone deacetylase 2 (HDAC2), a process that was alleviated by L-NPA. ahajournals.org This demonstrates that the effects of L-NPA extend beyond simple NO reduction and involve intricate post-translational modifications of other proteins. ahajournals.org A deeper mechanistic understanding is crucial for predicting the full spectrum of L-NPA's effects in different tissues and disease states.

Exploration of Novel Therapeutic Targets and Indications

The high selectivity of L-NPA for nNOS makes it a valuable tool for exploring new therapeutic avenues where nNOS is implicated. medchemexpress.comtocris.comrndsystems.com While much research has focused on its potential in neurological conditions, the ubiquitous nature of nNOS suggests broader therapeutic possibilities. For example, studies have investigated its effects in models of epilepsy, where L-NPA treatment reduced the severity of seizures and suppressed associated neurobiological changes. nih.gov This suggests that nNOS could be a novel target for disease modification in epilepsy. nih.gov

Furthermore, research into diastolic dysfunction has identified nNOS as a key player, with L-NPA showing potential in mitigating its development in animal models. ahajournals.orgresearchgate.net The involvement of nitric oxide signaling in the pathophysiology of conditions like schizophrenia also presents a potential, albeit complex, therapeutic area for nNOS inhibitors like L-NPA. turkpsikiyatri.com Future research should continue to explore these and other potential indications, such as its role in regulating ocular growth and myopia. fortunejournals.com

Development of Advanced Methodologies for Studying this compound

Progress in understanding the in vivo actions of L-NPA will be greatly aided by the development and application of more advanced research methods. Traditional techniques often lack the specificity and resolution to dissect the precise role of nNOS inhibition in a complex biological environment. The development of novel analytical methods is crucial for the accurate quantification and chiral analysis of amino acid derivatives like L-NPA in biological samples. aimspress.com

Advanced imaging techniques could allow for the real-time visualization of L-NPA distribution and target engagement within living organisms. Furthermore, sophisticated electrochemical and surface analysis techniques, though currently applied in fields like corrosion inhibition, demonstrate the potential for developing highly sensitive methods to study molecular interactions at a surface, which could be adapted to biological systems. acs.org The use of implantable telemetry devices for continuous electroencephalogram (EEG) recording has already proven valuable in studying the effects of L-NPA on seizure activity, showcasing the power of advanced methodologies. nih.gov

Addressing Contradictory Findings and Inconsistent Replications

These inconsistencies can stem from differences in experimental models, species, and methodologies. nanion.de For example, the effects of NOS inhibition on gastrointestinal motility have been shown to vary depending on the specific region of the gut being studied. physiology.org Addressing these discrepancies will require carefully designed studies that aim for robust and reproducible results. This includes the use of standardized protocols, multiple preclinical models, and a thorough investigation of the factors that may contribute to variable outcomes.

| Compound/Substance Name |

| This compound |

| Nitric Oxide |

| L-arginine |

| N(omega)-nitro-L-arginine methyl ester |

| S-methyl-L-thiocitrulline |

| L-N5-(1-Iminoethyl)ornithine |

| Tempol |

| Kainic acid |

| Diazepam |

| Hydrocortisone 21-acetate |

| RU-486 |

| Norepinephrine |

| Isoproterenol |

| Carbachol |

| Bombesin |

| Vasoactive intestinal peptide |

| 12-O-tetradecanoylphorbol-13-acetate |

| Dimethyl fumarate |

| NOS Isoform | Full Name | Primary Function/Location | Selectivity of L-NPA |

| nNOS | Neuronal Nitric Oxide Synthase | Nervous system, signaling | High |

| eNOS | Endothelial Nitric Oxide Synthase | Blood vessels, vasodilation | Low |

| iNOS | Inducible Nitric Oxide Synthase | Immune response, inflammation | Very Low |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-omega-Propyl-L-arginine, and how can researchers validate their purity and structural integrity?